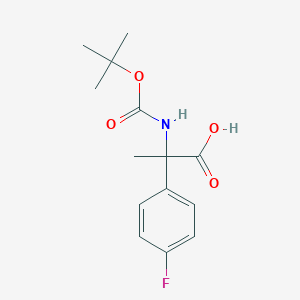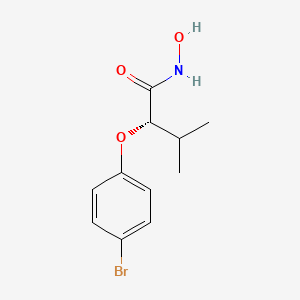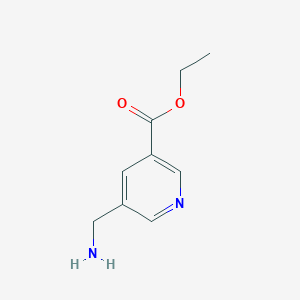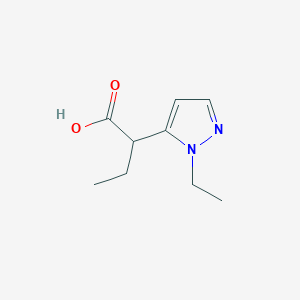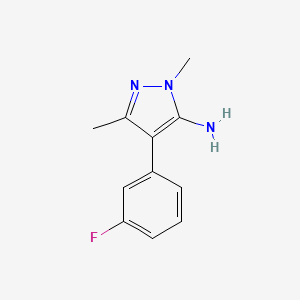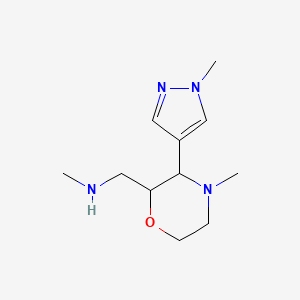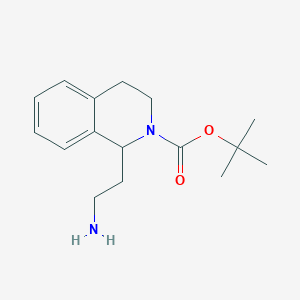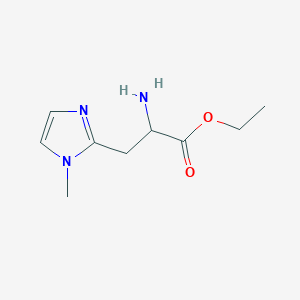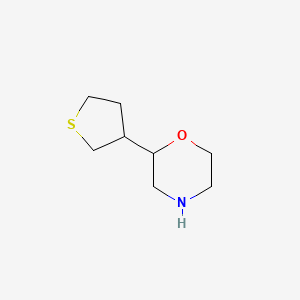
2-(Thiolan-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiolan-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a thiolane ring Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, while thiolane is a five-membered ring containing a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-3-yl)morpholine typically involves the reaction of morpholine with thiolane derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiolane derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is usually maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the coupling reactions between morpholine and thiolane derivatives .
化学反应分析
Types of Reactions
2-(Thiolan-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with different oxidation states.
Substitution: Alkylated or acylated morpholine derivatives.
科学研究应用
2-(Thiolan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(Thiolan-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can act as a hydrogen bond acceptor, while the thiolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen.
Thiolane: A five-membered ring containing sulfur.
Thiomorpholine: A compound containing both morpholine and thiolane rings.
Uniqueness
2-(Thiolan-3-yl)morpholine is unique due to the presence of both morpholine and thiolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
属性
分子式 |
C8H15NOS |
|---|---|
分子量 |
173.28 g/mol |
IUPAC 名称 |
2-(thiolan-3-yl)morpholine |
InChI |
InChI=1S/C8H15NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h7-9H,1-6H2 |
InChI 键 |
PWRHXVURSMNHAU-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC1C2CNCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine](/img/structure/B13533615.png)


![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
